oxalic acid, zirconium salt

Sol-Gel Processing Precursor Chemistry Materials Synthesis

Oxalic acid, zirconium salt (CAS 14536-19-7), most commonly encountered as zirconium oxalate or zirconyl oxalate, is an inorganic zirconium(IV) coordination compound with the formula Zr(C₂O₄)₂ or ZrO(C₂O₄). It is a white crystalline powder noted for its insolubility in water and most organic solvents , and it converts to zirconium dioxide (ZrO₂) upon thermal decomposition.

Molecular Formula C2O4Zr+2
Molecular Weight 179.24 g/mol
CAS No. 14536-19-7
Cat. No. B083003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoxalic acid, zirconium salt
CAS14536-19-7
Molecular FormulaC2O4Zr+2
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Zr+4]
InChIInChI=1S/C2H2O4.Zr/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+4/p-2
InChIKeyWCGLRTHPAAXWAU-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Oxalic Acid, Zirconium Salt (CAS 14536-19-7): Technical Baseline for Procurement


Oxalic acid, zirconium salt (CAS 14536-19-7), most commonly encountered as zirconium oxalate or zirconyl oxalate, is an inorganic zirconium(IV) coordination compound with the formula Zr(C₂O₄)₂ or ZrO(C₂O₄) . It is a white crystalline powder noted for its insolubility in water and most organic solvents [1], and it converts to zirconium dioxide (ZrO₂) upon thermal decomposition [2]. The compound serves primarily as a precursor for advanced ceramic materials, catalyst supports, and photocatalyst binders [3].

Why Generic Zirconium Salt Substitution Fails: The Case for Zirconium Oxalate in Critical Applications


Replacing zirconium oxalate with a generic zirconium salt such as the chloride, nitrate, or acetate is not a straightforward substitution. Zirconium oxalate's unique property set—including its near-total water insolubility [1], its ability to decompose into phase-pure tetragonal zirconia at temperatures as low as 500 °C without the need for stabilizing dopants [2], and its capacity to form thixotropic gels [3]—directly governs its performance in key application areas. These characteristics are absent in the more common, highly soluble zirconium salts [4], and their absence will fundamentally alter the processing route, the phase composition of the final oxide, the resulting microstructure, and ultimately, the functional performance of the material [5]. The quantitative evidence below substantiates the specific, measurable differences that make zirconium oxalate the necessary, rather than merely preferred, choice for certain scientific and industrial goals.

Quantitative Evidence Guide: Zirconium Oxalate vs. Key Comparators


Water Insolubility for Controlled Precipitation vs. Highly Soluble Chloride and Nitrate Precursors

Unlike the highly water-soluble zirconium oxychloride and zirconium nitrate, which are typically supplied as concentrated aqueous solutions, zirconium oxalate (CAS 14536-19-7) is described as 'highly insoluble in water' [1]. This fundamental difference in solubility behavior dictates that zirconium oxalate must be processed via heterogeneous precipitation or solid-state routes, offering a distinct synthesis pathway. A direct comparison with zirconium oxychloride octahydrate, which has a water solubility of >50 g/100 mL, highlights a multi-order-of-magnitude difference in dissolution behavior [2]. This insolubility is a key parameter for applications requiring controlled precipitation of a zirconium precursor phase, such as in the microemulsion-based synthesis of ultrafine powders [3].

Sol-Gel Processing Precursor Chemistry Materials Synthesis

Low-Temperature Synthesis of Pure Tetragonal ZrO₂ (500 °C) without Stabilizing Dopants

A critical differentiator for zirconium oxalate is its ability to decompose into phase-pure tetragonal zirconia (t-ZrO₂) at a significantly lower temperature than required for other precursors, and without the addition of stabilizing dopants. A study by Ni and Li (2018) demonstrated that after calcining a novel solvothermally-synthesized zirconium oxalate at 500 °C, the product is 'pure tetragonal zirconia (ZrO₂) with high crystallinity' [1]. In contrast, the stabilization of the tetragonal phase in ZrO₂ typically requires either particle sizes below a critical limit (<6 nm) or the incorporation of dopant oxides such as Y₂O₃, CaO, or MgO [1]. The oxalate precursor achieves this at a temperature (500 °C) that is substantially lower than the crystallization temperature of tetragonal zirconia from other common precursors, for example, ammonium zirconyl oxalate which requires a decomposition temperature of >540 °C for the concomitant crystallization of stabilized tetragonal zirconia [2].

Advanced Ceramics Phase Control Thermal Decomposition

Ultrafine ZrO₂ Nanoparticle Synthesis (3–4 nm) via Oxalate Precursor Route

When used as a precursor in a reverse micellar synthesis, zirconium oxalate enables the production of exceptionally small ZrO₂ nanoparticles. Ganguli et al. (2008) reported that the thermal decomposition of a zirconium oxalate precursor, synthesized within the aqueous core of reverse micelles, yielded ZrO₂ nanoparticles with a size of 3–4 nm [1]. This is in stark contrast to other oxalate precursors processed under identical conditions; for instance, zinc oxalate nanorods of 55 nm were obtained from a similar route [1]. The ability to achieve a sub-5 nm particle size without sophisticated equipment is a direct consequence of the precursor's chemistry and decomposition profile.

Nanomaterials Reverse Micelle Synthesis Particle Size Control

Thixotropic Gel Formation for Advanced Coating and Membrane Processing

Unlike zirconium oxychloride or nitrate solutions that form precipitates upon pH adjustment or solvent evaporation, zirconyl oxalate uniquely forms a physical, thixotropic gel when precipitated from aqueous solutions of zirconyl chloride and oxalic acid in a hydrochloric acid medium [1]. Guglielmi et al. (1990) demonstrated that this gel, when simply dried at 40 °C, yields a powder that 'when mixed with water, becomes again a gel', highlighting the reversible, thixotropic nature of this material [1]. This property is not shared by other common zirconium precursors. Furthermore, the gel acts as an efficient ZrO₂ precursor, with the final oxide constituting 46 wt% of the initial powder mass [1].

Sol-Gel Chemistry Thixotropic Gels Membrane Fabrication

Optimal Application Scenarios for Zirconium Oxalate Guided by Performance Evidence


Synthesis of Phase-Pure Tetragonal ZrO₂ at Reduced Temperatures

When the application demands tetragonal zirconia without the addition of stabilizing dopants and at a low thermal budget, zirconium oxalate is the precursor of choice. As evidenced by its decomposition to pure t-ZrO₂ at 500 °C [1], it enables the production of high-crystallinity tetragonal zirconia for applications in solid oxide fuel cell electrolytes, oxygen sensors, and thermal barrier coatings, where phase purity is critical for ionic conductivity and mechanical stability. This route is particularly advantageous when dopant contamination must be avoided, for instance, in the synthesis of pure ZrO₂ for catalytic supports where dopants can alter surface acidity and catalytic activity [2].

Fabrication of Nanostructured Ceramic Membranes and Coatings

The thixotropic gel-forming property of zirconyl oxalate directly enables the creation of defect-free ceramic membranes and dense thin-film coatings. As established, the reversible gel formation allows for uniform deposition via dip-coating or spin-coating [3]. This is particularly valuable for nanofiltration membrane fabrication, where a stable, homogeneous precursor gel is required to form an ultra-thin, crack-free ZrO₂ selective layer. The gel's high oxide yield (46 wt%) ensures efficient material utilization [3].

Production of Ultra-High Surface Area ZrO₂ Nanopowders

For applications where maximizing surface area is the primary objective—such as in photocatalysis, heterogeneous catalysis, and gas sensing—zirconium oxalate is the preferred precursor. The direct experimental evidence shows that its decomposition via a reverse micelle route produces ZrO₂ nanoparticles of just 3–4 nm [4], a size regime that delivers exceptionally high specific surface areas and enhanced catalytic activity. This performance cannot be matched by other common precursors without complex post-synthesis processing.

High-Performance Binder for Photocatalyst Coatings

Zirconium oxalate sol, with a controlled particle size (D50 of 10–100 nm) and a specific oxalic acid to Zr molar ratio (1.2–3), functions as a superior binder in photocatalyst coatings [5]. The quantitative specification of these parameters ensures strong adhesion to the substrate and uniform dispersion of the photocatalyst, leading to durable and highly active photocatalytic surfaces for environmental remediation and self-cleaning materials [5].

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